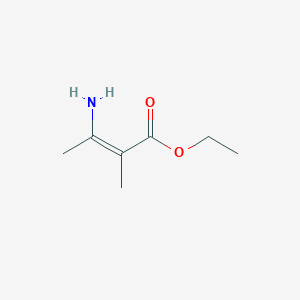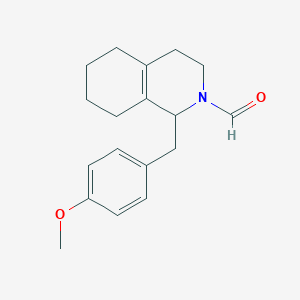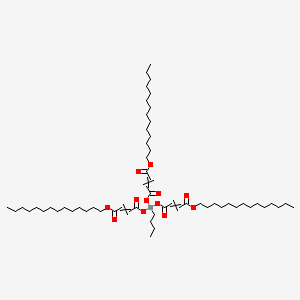
Tris(tetradecil maleato) de butilestánnico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyltin Tris(tetradecyl Maleate) is a long-chain aliphatic organotin compound with the molecular formula C58H102O12Sn and a molecular weight of 1110.13 g/mol. This compound is known for its unique structure, which includes a butyl group attached to a tin atom, and three tetradecyl maleate groups. It is primarily used in various industrial and research applications due to its distinctive chemical properties.
Aplicaciones Científicas De Investigación
Butyltin Tris(tetradecyl Maleate) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic synthesis reactions, including polymerization and esterification processes.
Biological Studies: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Material Science: It is used in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Environmental Studies: Research is conducted to understand the environmental impact and degradation pathways of organotin compounds, including Butyltin Tris(tetradecyl Maleate).
Métodos De Preparación
The synthesis of Butyltin Tris(tetradecyl Maleate) involves the reaction of tetradecyl maleate with butyltin trichloride under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:
Preparation of Tetradecyl Maleate: Tetradecyl maleate is synthesized by esterification of maleic anhydride with tetradecanol in the presence of an acid catalyst.
Reaction with Butyltin Trichloride: The prepared tetradecyl maleate is then reacted with butyltin trichloride in an organic solvent, such as toluene or dichloromethane, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure Butyltin Tris(tetradecyl Maleate).
Análisis De Reacciones Químicas
Butyltin Tris(tetradecyl Maleate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced tin species.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, replacing the tetradecyl maleate groups with other functional groups.
Hydrolysis: In the presence of water or aqueous acids, Butyltin Tris(tetradecyl Maleate) can undergo hydrolysis, breaking down into its constituent components.
Mecanismo De Acción
The mechanism of action of Butyltin Tris(tetradecyl Maleate) involves its interaction with cellular components, leading to various biological effects. The tin atom in the compound can interact with proteins and enzymes, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial and antifungal effects. Additionally, the compound can induce oxidative stress in cells, further contributing to its biological activity .
Comparación Con Compuestos Similares
Butyltin Tris(tetradecyl Maleate) can be compared with other organotin compounds, such as:
Tributyltin: Known for its use in antifouling paints, tributyltin is highly toxic to marine life and has been banned in many countries.
Dibutyltin: Used as a stabilizer in the production of polyvinyl chloride (PVC), dibutyltin is less toxic than tributyltin but still poses environmental risks.
Monobutyltin: This compound is used in various industrial applications, including as a catalyst and stabilizer.
Butyltin Tris(tetradecyl Maleate) is unique due to its long-chain aliphatic structure and specific functional groups, which confer distinct chemical and biological properties compared to other butyltin compounds.
Propiedades
Número CAS |
84029-75-4 |
|---|---|
Fórmula molecular |
C58H102O12Sn |
Peso molecular |
1110.1 g/mol |
Nombre IUPAC |
4-O-[butyl-bis[[(Z)-4-oxo-4-tetradecoxybut-2-enoyl]oxy]stannyl] 1-O-tetradecyl (Z)-but-2-enedioate |
InChI |
InChI=1S/3C18H32O4.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18(21)15-14-17(19)20;1-3-4-2;/h3*14-15H,2-13,16H2,1H3,(H,19,20);1,3-4H2,2H3;/q;;;;+3/p-3/b3*15-14-;; |
Clave InChI |
SIGMQEZAKTZEPF-DWUHLOFKSA-K |
SMILES |
CCCCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(OC(=O)C=CC(=O)OCCCCCCCCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCCC |
SMILES isomérico |
CCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCCCCCC)(OC(=O)/C=C\C(=O)OCCCCCCCCCCCCCC)CCCC |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(OC(=O)C=CC(=O)OCCCCCCCCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCCC |
Sinónimos |
(Z,Z,Z)-6-Butyl-6-[[1,4-dioxo-4-(tetradecyloxy)-2-butenyl]oxy]-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoic Acid Tetradecyl Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



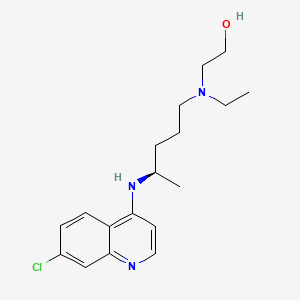
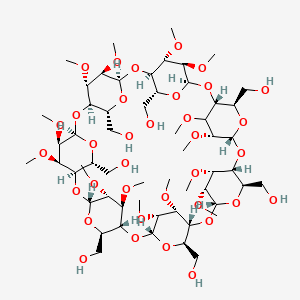

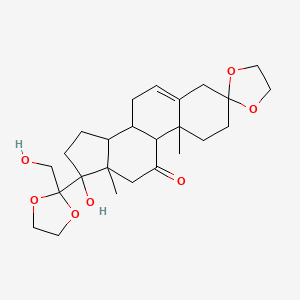
![(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol](/img/structure/B1147326.png)
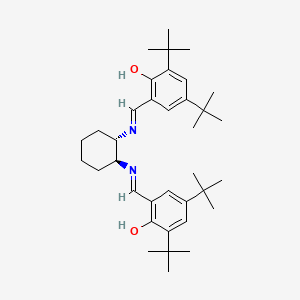
![(Z)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide](/img/structure/B1147332.png)

